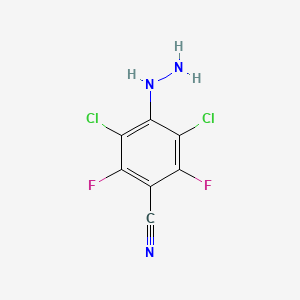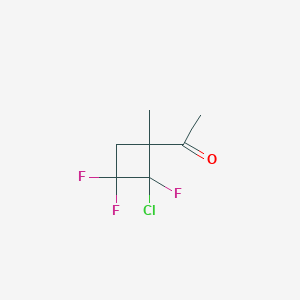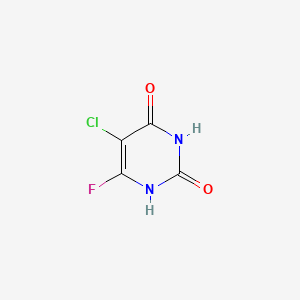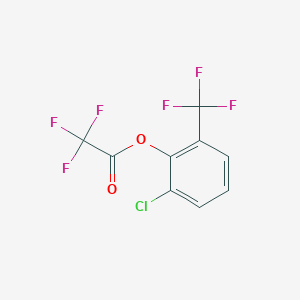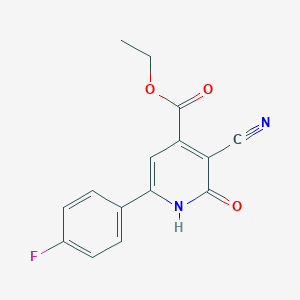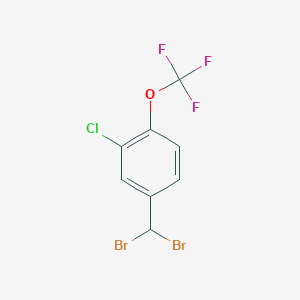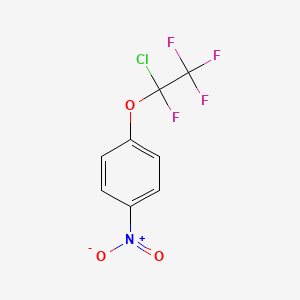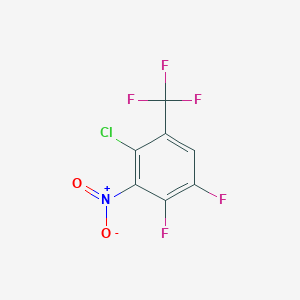
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran (DHTBF) is a novel compound that has recently been studied for its potential scientific and medical applications. It is a member of the benzofuran family, which is a group of heterocyclic compounds consisting of a six-membered ring with two oxygen atoms and two sulfur atoms. DHTBF has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, DHTBF has been studied for its potential use in the development of new drugs and therapies for various diseases.
Scientific Research Applications
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran has been studied for its potential uses in scientific research. It has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities, which makes it a promising compound for use in the development of new drugs and therapies for various diseases. In addition, this compound has been studied for its potential use in the synthesis of other compounds and for its ability to act as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. In addition, this compound has been shown to interact with certain cell receptors, which may play a role in its anti-inflammatory and anti-oxidative activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, this compound has been found to possess anti-aging and anti-diabetic properties, as well as to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, this compound is non-toxic and has a low cost. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively unstable compound and its shelf life is limited.
Future Directions
The potential applications of 2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran are still being explored. Some of the potential future directions for research include the development of new drugs and therapies based on the compound’s anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to explore its potential uses in the synthesis of other compounds and as a catalyst in chemical reactions. Finally, further research is needed to improve the stability and shelf life of this compound.
Synthesis Methods
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran can be synthesized using a variety of methods, including the Wittig-Horner reaction and the Baylis-Hillman reaction. In the Wittig-Horner reaction, a Wittig reagent is reacted with a ketone or aldehyde in the presence of a base to form an alkene. The Baylis-Hillman reaction is a chemical reaction in which an aldehyde or ketone is reacted with an organometallic reagent to form an alkene. Both of these methods can be used to synthesize this compound.
properties
IUPAC Name |
2,2-dimethyl-4-(trifluoromethylsulfanyl)-3H-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-10(2)5-6-8(17-11(12,13)14)4-3-7(15)9(6)16-10/h3-4,15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADDCDXYQLEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

